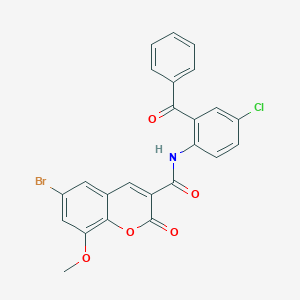
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide, also known as DBHB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DBHB is a chromene derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been found to modulate various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in inflammation, cell proliferation, and apoptosis. 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which play a role in oxidative stress and inflammation.
Biochemical and Physiological Effects
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been found to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the research of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in various diseases, and the study of its mechanism of action at the molecular level. Additionally, the potential use of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide as a lead compound for the development of new drugs and the investigation of its interactions with other drugs and compounds can also be explored.
Conclusion
In conclusion, 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its unique chemical structure and various biological activities make it a promising candidate for further research and development. The synthesis of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been optimized to achieve high yields and purity, and its low toxicity makes it a potential candidate for further development as a therapeutic agent.
Synthesemethoden
The synthesis of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the condensation of salicylaldehyde with ethyl acetoacetate, bromination, and amidation. The final product is obtained through the reaction of the brominated intermediate with hydroxymethylamine hydrochloride. The synthesis of 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been optimized to achieve high yields and purity, making it suitable for further research applications.
Wissenschaftliche Forschungsanwendungen
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. 6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide has also been found to exhibit anti-bacterial and anti-fungal activities, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Molekularformel |
C12H9Br2NO5 |
Molekulargewicht |
407.01 g/mol |
IUPAC-Name |
6,8-dibromo-N,N-bis(hydroxymethyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C12H9Br2NO5/c13-7-1-6-2-8(11(18)15(4-16)5-17)12(19)20-10(6)9(14)3-7/h1-3,16-17H,4-5H2 |
InChI-Schlüssel |
CRAUXSNHDCVEMS-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)N(CO)CO |
Kanonische SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)N(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)


